molecular formula C35H51NO5 B1202868 Cholesterylsuccinyl-N-hydroxysuccinimide CAS No. 88848-79-7

Cholesterylsuccinyl-N-hydroxysuccinimide

Cat. No.: B1202868
CAS No.: 88848-79-7
M. Wt: 565.8 g/mol
InChI Key: KUDSRZIBKOZMNM-MNMKRCMDSA-N
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Description

Cholesterylsuccinyl-N-hydroxysuccinimide is a compound that has garnered significant interest in scientific research due to its unique properties and applications. It is primarily used as a cross-linking agent for the attachment of proteins to liposomes, which are spherical vesicles composed of lipid bilayers . This compound plays a crucial role in the field of bioconjugation, where it facilitates the covalent attachment of biomolecules to various surfaces and carriers.

Preparation Methods

The synthesis of cholesterylsuccinyl-N-hydroxysuccinimide typically involves the reaction of cholesteryl hemisuccinate with N-hydroxysuccinimide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product. The synthetic route can be summarized as follows:

    Reactants: Cholesteryl hemisuccinate and N-hydroxysuccinimide.

    Coupling Reagent: N,N’-dicyclohexylcarbodiimide (DCC).

    Reaction Conditions: Room temperature, typically in an anhydrous solvent.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Cholesterylsuccinyl-N-hydroxysuccinimide undergoes several types of chemical reactions, primarily involving its succinimide ester group. These reactions include:

Common reagents and conditions used in these reactions include aqueous buffers for hydrolysis and various amines for substitution reactions. The major products formed from these reactions are typically amide-linked conjugates or hydrolyzed derivatives.

Mechanism of Action

The mechanism of action of cholesterylsuccinyl-N-hydroxysuccinimide involves the formation of covalent bonds between its succinimide ester group and nucleophilic groups on target molecules, such as amines. This reaction results in the formation of stable amide bonds, which are crucial for the attachment of biomolecules to liposomes and other carriers . The molecular targets and pathways involved in this process are primarily related to the reactivity of the succinimide ester group and its ability to form covalent linkages with nucleophiles.

Comparison with Similar Compounds

Cholesterylsuccinyl-N-hydroxysuccinimide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51NO5/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-23-19-22(15-17-33(23,4)27(24)16-18-34(25,26)5)30-31(39)36(41)32(40)35(30)28(37)13-14-29(35)38/h9,20-22,24-27,30,41H,6-8,10-19H2,1-5H3/t21-,22?,24?,25-,26?,27?,30?,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDSRZIBKOZMNM-MNMKRCMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008529
Record name 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88848-79-7
Record name Cholesterylsuccinyl-N-hydroxysuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088848797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Cholesterylsuccinyl-N-hydroxysuccinimide facilitate the attachment of proteins to liposomes?

A1: this compound acts as a cross-linking agent, enabling the conjugation of proteins to liposomes. The molecule achieves this through a two-step process. First, the succinimide group of this compound reacts with amino groups present on the surface of the liposomes. This reaction forms stable amide bonds. Second, the cholesteryl moiety of the molecule embeds itself within the lipid bilayer of the liposome due to its hydrophobic nature. This dual interaction effectively anchors the this compound to the liposome. Subsequently, the remaining N-hydroxysuccinimide ester group reacts with amine groups on the protein, forming a stable amide bond and thereby linking the protein to the liposome. []

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